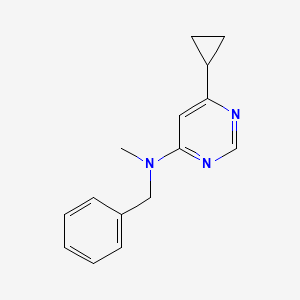

![molecular formula C17H20FN3O B6445711 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548991-84-8](/img/structure/B6445711.png)

2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine”, there are general methods for the synthesis of piperidine derivatives . For instance, one method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has a variety of applications in scientific research. It has been used as a fluorescent probe in various studies due to its unique properties, including its ability to act as a ligand in coordination chemistry. It has also been used as a substrate for enzymes, as a catalyst in organic synthesis, and as a reactant in the synthesis of other organic compounds. Additionally, this compound has been used in studies of enzyme kinetics, protein-ligand interactions, and drug-target interactions.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that this compound may also interact with biological targets.

Mode of Action

Related compounds have been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This suggests that “2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” might also interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids and their esters, which are structurally similar to this compound, are known to be involved in various biochemical reactions .

Pharmacokinetics

Similar piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction , suggesting that this compound may also have significant pharmacokinetic properties.

Result of Action

Related compounds have been involved in valuable transformations such as formal anti-markovnikov alkene hydromethylation , suggesting that “this compound” might also induce similar effects.

Action Environment

It is known that the environment can significantly impact the action of similar compounds .

Advantages and Limitations for Lab Experiments

2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has a variety of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful building block in organic synthesis. Additionally, this compound is relatively stable, making it an ideal substrate for enzyme studies. However, this compound is also relatively insoluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is relatively expensive, making it difficult to use in large-scale studies.

Future Directions

2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has a variety of potential future directions for research and development. One potential direction is the development of new methods for the synthesis of this compound. Additionally, further research could be conducted into the biochemical and physiological effects of this compound and its potential as a drug target. Furthermore, further research could be conducted into the structure and function of complexes formed by this compound with metal ions. Finally, further research could be conducted into the potential applications of this compound in organic synthesis.

Synthesis Methods

2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can be synthesized through a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Suzuki-Miyaura coupling reaction. The Biginelli reaction is a three-component reaction that involves the condensation of aldehydes, urea, and ethyl acetoacetate. This reaction is typically used to synthesize this compound from 2-fluorobenzaldehyde, urea, and ethyl acetoacetate. The Knoevenagel condensation is a two-component reaction that involves the condensation of aldehydes and ethyl cyanoacetate. This reaction is typically used to synthesize this compound from 2-fluorobenzaldehyde and ethyl cyanoacetate. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that involves the coupling of aryl bromides and arylboronic acids. This reaction is typically used to synthesize this compound from 2-fluorobenzyl bromide and 2-aminopyridine.

Properties

IUPAC Name |

2-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O/c18-16-4-2-1-3-15(16)12-21-9-5-14(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,14H,5-6,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAUWJVHGGDKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445637.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6445647.png)

![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)

![4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445657.png)

![4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6445663.png)

![4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445665.png)

![4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445673.png)

![4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445681.png)

![1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445705.png)

![N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6445731.png)

![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6445732.png)

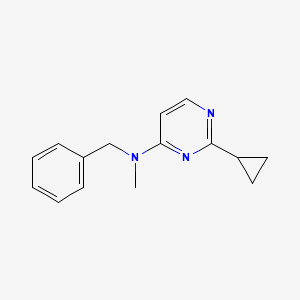

![2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445733.png)